molecular formula C10H10N2O4S B1583847 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide CAS No. 5470-06-4

4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B1583847
CAS No.: 5470-06-4
M. Wt: 254.26 g/mol
InChI Key: CXYJOKAZIWXRHN-UHFFFAOYSA-N
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Description

4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide is a compound that features a sulfonamide group attached to a benzene ring, which is further connected to a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride. This reaction yields (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid, which is then reacted with p-toluenesulfonic acid to obtain the desired product . The reaction conditions generally include heating and the use of solvents such as dimethylformamide or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include secondary amines for aza-Michael reactions, and various nucleophiles and electrophiles for substitution and cycloaddition reactions. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include derivatives of the original compound with modifications at the sulfonamide or pyrrolidine-2,5-dione moieties. These derivatives can exhibit different biological activities and properties.

Scientific Research Applications

4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can inhibit the activity of enzymes like cyclooxygenase, which is involved in the biosynthesis of prostaglandins . Additionally, the compound can interact with kinase enzymes, affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide is unique due to its combination of a sulfonamide group with a pyrrolidine-2,5-dione moiety. This structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c11-17(15,16)8-3-1-7(2-4-8)12-9(13)5-6-10(12)14/h1-4H,5-6H2,(H2,11,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYJOKAZIWXRHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203159
Record name Benzenesulfonamide, 4-(2,5-dioxo-1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5470-06-4
Record name 4-(2,5-Dioxo-1-pyrrolidinyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5470-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-(2,5-dioxo-1-pyrrolidinyl)-
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Record name 5470-06-4
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Record name Benzenesulfonamide, 4-(2,5-dioxo-1-pyrrolidinyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(2,5-dioxo-1-pyrrolidinyl)benzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.361
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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